2-Phenoxyquinolin-6-ol
Overview
Description
2-phenoxyquinolin-6-ol is a monohydroxyquinoline that is 6-hydroxyquinoline in which the hydrogen at position 2 is replaced by a phenoxy group. It is a monohydroxyquinoline and an aromatic ether.
Scientific Research Applications
1. Protein Measurement Applications
2-Phenoxyquinolin-6-ol, as a phenolic compound, can be relevant in protein measurement techniques using the Folin phenol reagent. This method, involving phenolic compounds, is used for determining proteins in various biological samples. It's noted for its sensitivity and simplicity (Lowry, Rosebrough, Farr, & Randall, 1951).
2. Antitumor Agent Development
Research has explored 2-phenylquinolin-4-ones for their potential in anticancer drug development. These compounds, including derivatives like this compound, have shown significant inhibitory activity against various tumor cell lines, making them promising candidates for cancer treatment (Chou et al., 2010).
3. Alzheimer's Disease Treatment
The family of 2-substituted 8-hydroxyquinolines, similar in structure to this compound, has been proposed for Alzheimer's disease treatment. These compounds, like PBT2, show potential in metal chelation and disaggregation of amyloid plaques, indicating a possible therapeutic pathway for Alzheimer's (Kenche et al., 2013).
4. Metal Ion Sensing and Imaging
Quinoline-based isomers, including structures like this compound, have been synthesized for fluorescence sensing of metal ions like Al³⁺ and Zn²⁺. These compounds demonstrate potential in bioimaging and environmental monitoring due to their selective and sensitive metal ion detection capabilities (Hazra et al., 2018).
5. Chemopreventive Actions
Phenolic compounds, like this compound, are known for their roles in cancer chemoprevention. They primarily function by inducing phase II drug-metabolizing enzymes such as glutathione S-transferase, highlighting their potential in cancer prevention strategies (Hayes et al., 2000).
Properties
Molecular Formula |
C15H11NO2 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-phenoxyquinolin-6-ol |
InChI |
InChI=1S/C15H11NO2/c17-12-7-8-14-11(10-12)6-9-15(16-14)18-13-4-2-1-3-5-13/h1-10,17H |
InChI Key |
QHNANNHKHGSUND-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=NC3=C(C=C2)C=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=C(C=C2)C=C(C=C3)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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